
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile, is a chemical compound with the molecular formula C16H8ClF3N4O . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 364.71 . For more detailed structural information, you may need to refer to the MOL file mentioned in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.71 . For more detailed physical and chemical properties, you may need to refer to the specific databases or resources .Scientific Research Applications
Synthesis of Pyridine Derivatives
A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, including the reaction of certain pyridinecarbonitriles with arylidene malononitrile, leading to the formation of isoquinoline derivatives. This research demonstrates the compound's utility in synthesizing complex pyridine structures, which have widespread applications in medicinal and synthetic chemistry.
Microwave-Assisted Synthesis of Biquinoline Compounds
In a study by Nirmal, Patel, & Patel (2009), a microwave-assisted synthesis method was developed using a similar compound. This method yields pure products rapidly and has been applied in synthesizing new biquinoline compounds with potential antifungal and antibacterial properties.
Generation of Cationic Species
Research by Sarma, Tamuly, & Baruah (2007) on N-substituted bis-phenols, which are similar in structure, shows their use in generating cationic species with characteristic visible absorptions. This finding is significant for applications in dye and pigment synthesis, where color and absorption properties are crucial.
Structural and Mechanistic Investigations
The study by Liu, Chen, Sun, & Wu (2013) focused on the crystal structure and reaction mechanism of a closely related compound. Understanding the structure and reactions of such compounds is essential for their application in synthetic chemistry and material science.
Application in Organic Hybrid Materials
A study by Wu et al. (2000) investigated the viscoelastic properties of organic hybrids using chlorinated polyethylene and phenols, demonstrating the utility of related compounds in material science, particularly in enhancing the properties of polymers.
properties
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWLTAREQRHGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

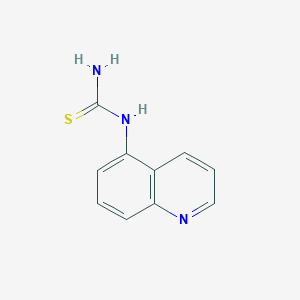

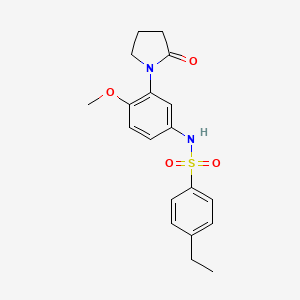
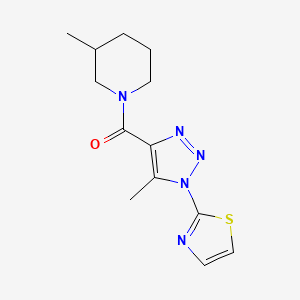


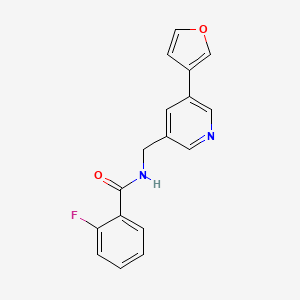
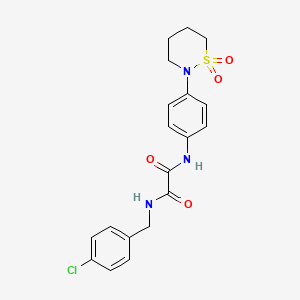
![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)
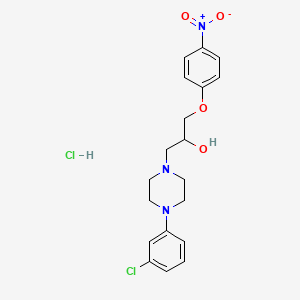
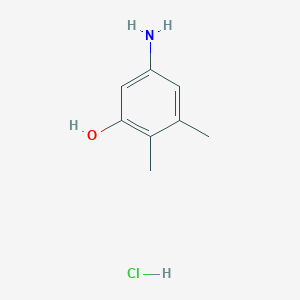
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)